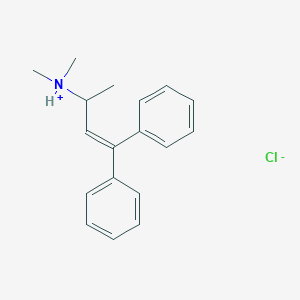

N,N-Dimethyl-4,4-diphenyl-3-buten-2-amine hydrochloride

描述

N,N-Dimethyl-4,4-diphenyl-3-buten-2-amine hydrochloride is a chemical compound with the molecular formula C₁₈H₂₂ClN It is known for its unique structure, which includes a butenamine backbone substituted with dimethyl and diphenyl groups

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4,4-diphenyl-3-buten-2-amine hydrochloride typically involves the reaction of 4,4-diphenyl-3-buten-2-one with dimethylamine in the presence of a suitable catalyst. The reaction conditions often include:

Solvent: Anhydrous ethanol or methanol

Temperature: Room temperature to reflux

Catalyst: Acid catalysts like hydrochloric acid

The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to form the desired amine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common.

化学反应分析

Types of Reactions

N,N-Dimethyl-4,4-diphenyl-3-buten-2-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary or tertiary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium

Reduction: Lithium aluminum hydride in anhydrous ether

Substitution: Alkyl halides or acyl chlorides in the presence of a base

Major Products

Oxidation: Formation of ketones or carboxylic acids

Reduction: Formation of secondary or tertiary amines

Substitution: Formation of substituted amines or amides

科学研究应用

Chemistry

N,N-Dimethyl-4,4-diphenyl-3-buten-2-amine hydrochloride serves as a crucial building block for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions:

- Oxidation: Can be oxidized to form ketones or carboxylic acids using agents like potassium permanganate.

- Reduction: Reduction reactions can yield secondary or tertiary amines when treated with lithium aluminum hydride.

- Substitution: The dimethylamine group can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Biology

Research has shown that this compound exhibits potential biological activity. It has been investigated for its interactions with biomolecules and its effects on cellular processes. For example, studies have assessed its cytotoxicity and efficacy against various pathogens, including leishmaniasis:

| Compound | EC50 (μg/mL) | LC50 (μg/mL) |

|---|---|---|

| N,N-Dimethyl... | 35 - 57 | 21 - 45 |

These findings suggest that while the compound exhibits moderate activity against certain pathogens, it also presents cytotoxicity concerns .

Medicine

In medicinal chemistry, this compound is explored as a precursor for drug development. Its ability to modulate enzyme activity and interact with specific receptors makes it a candidate for therapeutic applications. The mechanism of action typically involves binding to active sites on enzymes or receptors, altering their conformation and function .

Case Study 1: Antileishmanial Activity

A study evaluated the antileishmanial activity of various quaternary ammonium salts derived from compounds similar to this compound. The results indicated that certain derivatives exhibited moderate to low activity against axenic amastigotes of Leishmania panamensis, with varying levels of cytotoxicity in human cell lines .

Case Study 2: Synthesis of Novel Compounds

Research highlighted the synthesis of novel quaternary ammonium salts using N,N-Dimethyl derivatives. These compounds were characterized for their biological activity and showed promise in developing new therapeutic agents .

作用机制

The mechanism of action of N,N-Dimethyl-4,4-diphenyl-3-buten-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Similar Compounds

- N,N-Dimethyl-4,4-diphenyl-3-buten-2-amine

- N,N-Dimethyl-4,4-diphenyl-3-buten-2-amine acetate

- N,N-Dimethyl-4,4-diphenyl-3-buten-2-amine sulfate

Uniqueness

N,N-Dimethyl-4,4-diphenyl-3-buten-2-amine hydrochloride is unique due to its specific hydrochloride salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in certain chemical and pharmaceutical applications.

生物活性

N,N-Dimethyl-4,4-diphenyl-3-buten-2-amine hydrochloride (CAS No. 55011-89-7) is a synthetic compound that has garnered interest in various fields of research due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₈H₂₂ClN and a molecular weight of 287.8 g/mol. The compound features a butenamine backbone with dimethyl and diphenyl substitutions, which contribute to its reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₂ClN |

| Molecular Weight | 287.8 g/mol |

| IUPAC Name | N,N-dimethyl-4,4-diphenylbut-3-en-2-amine; hydrochloride |

| CAS Number | 55011-89-7 |

Biological Activity Overview

Research into the biological activity of this compound suggests potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its biological effects have been explored primarily in the context of antileishmanial activity, cytotoxicity, and interactions with cellular targets.

Antileishmanial Activity

A study investigated the synthesis of quaternary ammonium salts derived from compounds similar to this compound. These derivatives exhibited varying degrees of antileishmanial activity against Leishmania species. For instance:

| Compound | EC50 (μg/mL) Axenic Amastigotes | EC50 (μg/mL) Intracellular Amastigotes | LC50 (μg/mL) U937 Cells |

|---|---|---|---|

| 1a | 14 | 17 | 44.4 |

| 1b | 35 | 38 | 21 |

| 1c | 57 | 50 | 24 |

The study indicated that compound 1a , which is structurally related to this compound, demonstrated the best selectivity index (SI) due to its lower cytotoxicity while maintaining effective antileishmanial properties .

Cytotoxicity Studies

Cytotoxicity assessments using human U937 cells revealed that many derivatives exhibited significant toxicity. The lethal concentration (LC50) values ranged from 21 to 45 μg/mL across various compounds tested. This highlights the necessity for careful consideration of toxicity alongside therapeutic efficacy when developing new drugs based on this chemical framework .

The mechanism by which this compound exerts its biological effects involves its interaction with specific molecular targets such as enzymes or receptors within cells. The compound may modulate these targets by binding to their active sites or altering their conformational states, leading to changes in cellular functions .

Case Studies and Research Findings

Several studies have focused on synthesizing derivatives of this compound and assessing their biological activities:

- Synthesis and Antileishmanial Activity : A series of quaternary ammonium salts were synthesized based on this compound and evaluated for their antileishmanial properties. The results indicated that certain derivatives had potent activity against both axenic and intracellular amastigotes while maintaining lower cytotoxicity .

- Comparative Analysis with Other Compounds : When compared to established antileishmanial agents like chlorocholine, some derivatives showed improved selectivity profiles, suggesting potential for further development as therapeutic agents .

属性

CAS 编号 |

55011-89-7 |

|---|---|

分子式 |

C18H22ClN |

分子量 |

287.8 g/mol |

IUPAC 名称 |

N,N-dimethyl-4,4-diphenylbut-3-en-2-amine;hydrochloride |

InChI |

InChI=1S/C18H21N.ClH/c1-15(19(2)3)14-18(16-10-6-4-7-11-16)17-12-8-5-9-13-17;/h4-15H,1-3H3;1H |

InChI 键 |

ZVTAYVQUGPGRAF-UHFFFAOYSA-N |

SMILES |

CC(C=C(C1=CC=CC=C1)C2=CC=CC=C2)[NH+](C)C.[Cl-] |

规范 SMILES |

CC(C=C(C1=CC=CC=C1)C2=CC=CC=C2)N(C)C.Cl |

Key on ui other cas no. |

55011-89-7 |

Pictograms |

Acute Toxic |

相关CAS编号 |

29869-90-7 (Parent) |

同义词 |

N,N-Dimethyl-4,4-diphenyl-3-buten-2-amine Hydrochloride; A 29 Lundbeck Hydrochloride; USP Citalopram Related Compound F |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。